

Evolutionary Conservation of Macrophage-Stimulating Protein (MSTP): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage-stimulating protein (MSTP), also known as hepatocyte growth factor-like protein (HGFL), is a secreted protein that plays a crucial role in regulating the function of macrophages and other epithelial cells. It is encoded by the MST1 gene. MSTP and its receptor, RON (Recepteur d'Origine Nantais), a receptor tyrosine kinase, form a signaling axis implicated in a variety of physiological and pathological processes, including inflammation, tissue regeneration, and cancer. Understanding the evolutionary conservation of MSTP is paramount for elucidating its fundamental biological roles and for the development of therapeutic strategies targeting the MSTP/RON pathway. This technical guide provides an in-depth analysis of the evolutionary conservation of MSTP, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Data Presentation: Quantitative Analysis of MSTP Conservation

The evolutionary conservation of **MSTP** was assessed by comparing the amino acid sequences of human **MSTP** with its orthologs in various vertebrate species. The following table summarizes the percentage of sequence identity and similarity.



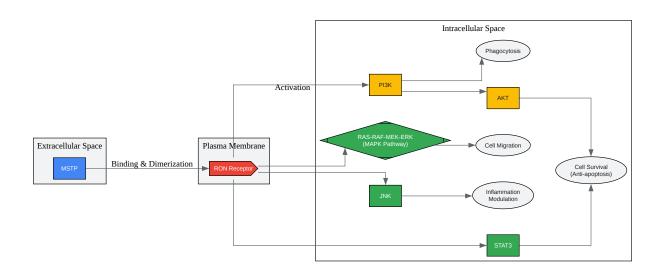
Species	Common Name	UniProt Accession	Length (Amino Acids)	% Identity to Human	% Similarity to Human
Homo sapiens	Human	P26927	725	100%	100%
Mus musculus	Mouse	P26928	716	79%	87%
Gallus gallus	Chicken	Q5ZKL0	705	62%	76%
Xenopus tropicalis	Western clawed frog	F7EDW8	736	58%	73%
Danio rerio	Zebrafish	Q6P4A1	709	51%	67%

Note: Percentage identity and similarity were calculated using the BLASTp suite.

Mandatory Visualization MSTP/RON Signaling Pathway

The binding of **MSTP** to its receptor RON triggers a cascade of intracellular signaling events that mediate the diverse cellular functions of this pathway. The following diagram illustrates the core components of the **MSTP**/RON signaling pathway.





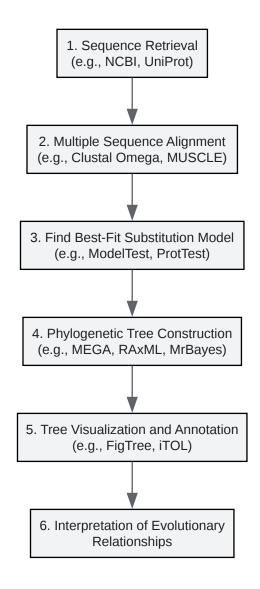
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MSTP/RON signaling cascade.

Experimental Workflow: Phylogenetic Analysis of MSTP

This diagram outlines the typical workflow for performing a phylogenetic analysis to study the evolutionary relationships of **MSTP** across different species.





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Workflow for phylogenetic analysis.

Experimental Protocols Multiple Sequence Alignment (MSA) of MSTP Orthologs

Objective: To align the amino acid sequences of **MSTP** orthologs from different species to identify conserved regions.

Methodology:

 Sequence Retrieval: Obtain the FASTA formatted amino acid sequences of MSTP orthologs from public databases such as NCBI or UniProt.



- Alignment Tool: Utilize a multiple sequence alignment tool such as Clustal Omega or MUSCLE.
- Execution (Clustal Omega Command Line):
 - -i: Input file containing the FASTA sequences.
 - o -o: Output file for the alignment.
 - --outfmt: Specifies the output format.
- Visualization and Analysis: The resulting alignment file can be visualized using software like Jalview or GeneDoc to manually inspect conserved residues and domains.

Phylogenetic Tree Construction of MSTP

Objective: To infer the evolutionary relationships between MSTP orthologs.

Methodology:

- Prerequisites: A high-quality multiple sequence alignment of MSTP orthologs.
- Software: Use phylogenetic analysis software such as MEGA (Molecular Evolutionary Genetics Analysis) or RAxML.
- Protocol using MEGA: a. Open Alignment: Launch MEGA and open the multiple sequence alignment file. b. Model Selection: Use the "Models" tool in MEGA to find the best-fitting amino acid substitution model (e.g., JTT, WAG, LG) based on the Bayesian Information Criterion (BIC) or Akaike Information Criterion (AIC). c. Tree Building: i. Select the "Phylogeny" menu and choose a method (e.g., Maximum Likelihood, Neighbor-Joining). ii. For Maximum Likelihood, select the chosen substitution model and set the number of bootstrap replications (e.g., 1000) to assess the statistical support for the tree topology. iii. Run the analysis. d. Tree Visualization: The resulting phylogenetic tree can be visualized and edited within the MEGA tree explorer.

Functional Conservation Assay: Macrophage Chemotaxis (Boyden Chamber Assay)



Objective: To determine if **MSTP** orthologs from different species can induce the migration of macrophages, indicating functional conservation.

Methodology:

- Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
- Recombinant Proteins: Obtain or produce recombinant MSTP proteins from the species of interest (e.g., human, mouse, zebrafish).
- Boyden Chamber Setup: a. Use a transwell insert with a porous membrane (e.g., 8 µm pore size) placed in a well of a 24-well plate. b. Add serum-free media containing a specific concentration of the respective MSTP ortholog to the lower chamber (chemoattractant). c. Add a suspension of macrophages in serum-free media to the upper chamber of the transwell insert.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a defined period (e.g., 4-6 hours) to allow for cell migration.
- Quantification of Migration: a. Remove the transwell inserts. b. Fix and stain the cells that have migrated to the underside of the membrane with a dye such as crystal violet. c. Elute the dye and measure the absorbance using a spectrophotometer. d. Alternatively, count the number of migrated cells in several microscopic fields.
- Analysis: Compare the migratory response induced by the different MSTP orthologs to that
 of the human MSTP. A similar level of migration suggests functional conservation.

Conclusion

The analysis of **MSTP** across various vertebrate species reveals a significant degree of evolutionary conservation, both at the sequence and functional levels. The high percentage of sequence identity and similarity, particularly in the key functional domains, underscores the protein's critical and conserved biological roles. The provided experimental protocols offer a framework for researchers to further investigate the evolutionary aspects of **MSTP** and its signaling pathway. This knowledge is fundamental for leveraging animal models in preclinical studies and for the rational design of therapeutics targeting the **MSTP**/RON axis in human diseases.







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